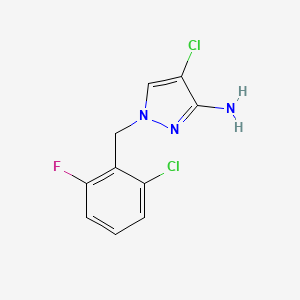

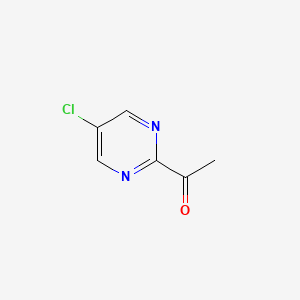

![molecular formula C19H16N2O B2614078 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 31384-38-0](/img/structure/B2614078.png)

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

I found a paper titled “ChemInform Abstract: Synthesis and Pharmacological Evaluation of 5,6-Dihydrobenzo(f) cinnolin-2(3H)ones Analogues of Antihypertensive and Antiaggregating Benzo(h)cinnolinones” which might provide insights into the synthesis of similar compounds . Another paper titled “Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]…” discusses the structure-based synthesis and biological evaluation of 5,6-dihydrobenzo[h]quinazoline derivatives .Molecular Structure Analysis

The molecular structure of related compounds “5,6-Dihydrobenzo[h]cinnolin-3-amine” and “2-Benzyl-5-isoindolinamine” were found . These compounds might share similar structural features with “2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one”.Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds “5,6-Dihydrobenzo[h]cinnolin-3-amine” and “2-Benzyl-5-isoindolinamine” were found . These properties might be similar to those of “2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one”.科学的研究の応用

Photochemical Formation and Reactions

Research has shown that 5,6-dihydrobenzo[c]cinnoline, a compound related to 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one, acts as an intermediate in photochemical processes. For instance, it is involved in the formation of carbazole through a photo-induced reaction. This transformation requires the protonation of the reactant, suggesting a specific reaction mechanism triggered by light exposure. The process begins with hydrogen atom abstraction, followed by the elimination of an amino radical, which is significant for understanding the photochemical behavior of such compounds (Inoue, Hiroshima, & Miyazaki, 1979).

Synthesis of Benzocinnoline Derivatives

The synthesis of benzocinnoline derivatives, including the benzo[c]cinnoline structure, is a subject of considerable interest due to their potential applications in various fields. Studies have described methodologies for synthesizing polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides, showcasing an efficient domino strategy that underlines the versatility of such compounds in organic synthesis. This approach allows for the eco-friendly production of complex molecules, hinting at their relevance in pharmaceuticals and material science (Ma, Tu, Ning, Jiang, & Tu, 2014).

Electrochemical Studies

The electrochemical behavior of benzo[c]cinnoline derivatives has been studied to understand their redox properties. Such research is crucial for applications in electrochemical sensors and devices. The faradaic impedance of the benzo[c]cinnoline-dihydrobenzo[c]cinnoline redox system was explored, providing insights into the kinetics of surface electrochemical reactions. This work lays the groundwork for the development of electrochemical sensors and devices based on benzo[c]cinnoline derivatives (Lelièvre, Plichon, & Laviron, 1980).

High-Temperature PEMFC Application

In the field of energy, polybenzimidazoles containing the heterocyclic benzo[c]cinnoline structure have been synthesized for use in high-temperature proton exchange membrane fuel cells (PEMFCs). These compounds, prepared via a sol-gel process and acid doping level adjustment, exhibit enhanced mechanical properties and proton conductivity, demonstrating their potential for advancing fuel cell technologies (Chen, Hsiao, Liu, Chen, & Chen, 2019).

将来の方向性

特性

IUPAC Name |

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-18-12-16-11-10-15-8-4-5-9-17(15)19(16)20-21(18)13-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENLREMUAMZAKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331731 |

Source

|

| Record name | 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

31384-38-0 |

Source

|

| Record name | 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

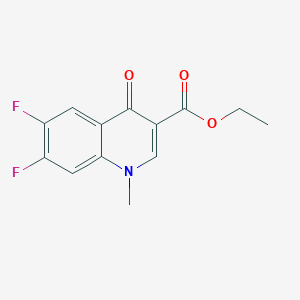

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)

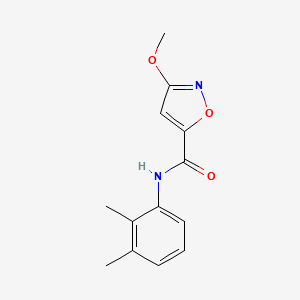

![ethyl 4-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2614001.png)

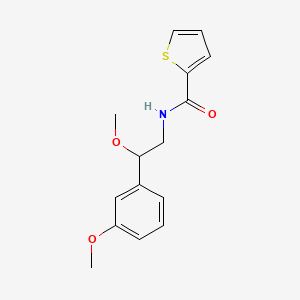

![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)

![3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B2614005.png)

![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)